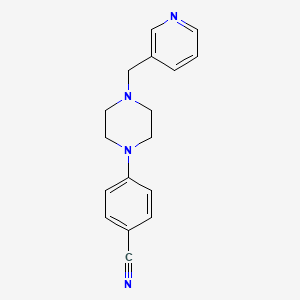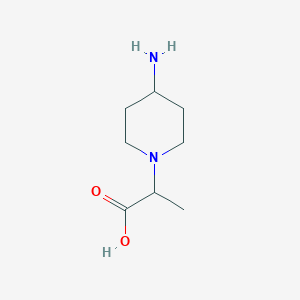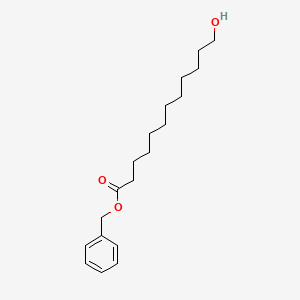
2-(8-Methylquinolin-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Methylquinolin-6-yl)acetic acid is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 8th position and an acetic acid moiety at the 6th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Methylquinolin-6-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with quinoline or a substituted quinoline.
Methylation: Introduction of a methyl group at the 8th position can be achieved using methylating agents such as methyl iodide in the presence of a base.
Acetic Acid Substitution: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions may target the quinoline ring or the acetic acid moiety, leading to various reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用机制
The mechanism of action of 2-(8-Methylquinolin-6-yl)acetic acid depends on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, modulating their activity. The quinoline ring is known to intercalate with DNA, potentially affecting gene expression and cellular processes.
相似化合物的比较
Quinoline-6-carboxylic acid: Similar structure but lacks the methyl group at the 8th position.
8-Methylquinoline: Lacks the acetic acid moiety.
Quinoline-6-acetic acid: Similar structure but lacks the methyl group at the 8th position.
Uniqueness: 2-(8-Methylquinolin-6-yl)acetic acid is unique due to the presence of both the methyl group and the acetic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
2-(8-methylquinolin-6-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c1-8-5-9(7-11(14)15)6-10-3-2-4-13-12(8)10/h2-6H,7H2,1H3,(H,14,15) |
InChI 键 |
SRLDCVZXILINJI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N=CC=C2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Chloro-7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8558930.png)




![N,N-Diethyl-N-{[3-(trifluoromethyl)phenyl]methyl}ethanaminium chloride](/img/structure/B8558962.png)
![2-(Trimethylsilyl)furo[3,2-B]pyridine 4-oxide](/img/structure/B8558972.png)


